N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
The compound N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide features a 1,8-naphthyridine core substituted with a 1,2,4-oxadiazole ring bearing a 2-methylphenyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its heterocyclic motifs .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-15-6-3-4-8-18(15)23-28-25(34-29-23)20-13-30(14-21(31)26-12-17-7-5-11-33-17)24-19(22(20)32)10-9-16(2)27-24/h3-11,13H,12,14H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQBIDRYYAZGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CO3)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 465.5 g/mol. The structure includes a furan ring and an oxadiazole moiety, which are known to contribute to biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N5O3 |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 1112368-08-7 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole moiety can modulate enzyme activity or receptor interactions, potentially influencing various cellular pathways. The furan component may enhance binding affinity to proteins or nucleic acids, thereby affecting their function .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivatives | MCF-7 | 0.48 - 0.78 |
| HCT-116 | 0.19 - 5.13 |
These studies suggest that the introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological activity .
Antimicrobial Activity
The compound's potential antimicrobial effects were evaluated against Gram-positive and Gram-negative bacteria using the dilution method. The presence of specific functional groups was crucial for enhancing antibacterial efficacy .
Case Studies
- Anticancer Efficacy : A study found that compounds structurally related to N-(furan-2-yl)methyl derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved apoptosis induction via caspase activation in MCF-7 cells .
- Antimicrobial Testing : In vitro tests demonstrated that certain analogs showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antibacterial potential .
Scientific Research Applications
Structure and Composition
The molecular formula of N-[(furan-2-yl)methyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is with a molecular weight of 455.5 g/mol. The compound features multiple heterocyclic rings, including furan and oxadiazole moieties, which contribute to its biological activities .
Physical Properties
The compound's physical properties such as density, boiling point, and melting point are not extensively documented in available literature. However, its structural complexity suggests that it may exhibit unique solubility and stability characteristics relevant for pharmaceutical formulations .
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and naphthyridine derivatives in anticancer therapy. The incorporation of the oxadiazole moiety has been associated with enhanced cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .
Case Studies
| Study | Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| 1 | Oxadiazole derivative | MCF-7 | 5.71 | |
| 2 | Naphthyridine hybrid | HepG2 | 6.14 | |
| 3 | Furan-based compound | HT29 | 2.01 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Studies indicate that derivatives containing the oxadiazole ring exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely due to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .
Case Studies
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The 1,2,4-oxadiazole ring in the target shares functional similarity with 1,3,4-oxadiazoles in but differs in regiochemistry, affecting dipole moments and bioactivity .
- Unlike triazole-containing analogues (), the target lacks sulfur-based linkages, which may reduce metabolic instability .
Key Observations :
- The target compound’s synthesis likely involves oxadiazole ring formation via acid-catalyzed cyclocondensation, akin to .
- Copper-catalyzed click chemistry () offers higher yields for triazoles but requires metal catalysts, which may complicate purification .
Spectral and Physicochemical Data
Table 3: Spectral Comparison (IR and NMR)
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
